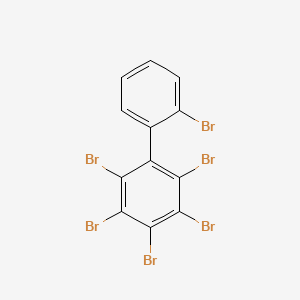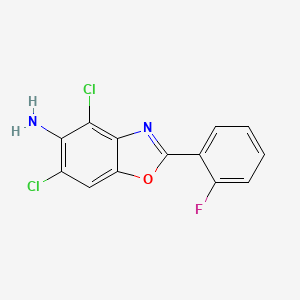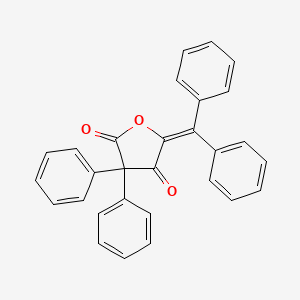
1-Acetyl-4-methoxy-2-naphthol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Acetyl-4-methoxy-2-naphthol is an organic compound belonging to the naphthalene family Naphthalenes are characterized by their two ortho-fused benzene rings This compound is notable for its unique structure, which includes an acetyl group at the first position, a methoxy group at the fourth position, and a hydroxyl group at the second position on the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Acetyl-4-methoxy-2-naphthol can be synthesized through several methods. One common approach involves the acylation of 2-methoxynaphthalene using acetyl chloride in the presence of a Lewis acid catalyst such as anhydrous aluminum chloride. The reaction is typically carried out in a solvent like nitrobenzene under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound often involves large-scale acylation reactions using similar reagents and conditions as in laboratory synthesis. The process may include additional purification steps such as recrystallization and distillation to achieve high purity levels required for commercial applications .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Acetyl-4-methoxy-2-naphthol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol group.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like bromine or nitric acid can facilitate substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized naphthalene derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted naphthalene compounds depending on the reagents used.
Applications De Recherche Scientifique
1-Acetyl-4-methoxy-2-naphthol has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research explores its potential as an anti-inflammatory and antimicrobial agent.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1-Acetyl-4-methoxy-2-naphthol involves its interaction with various molecular targets. For instance, it can inhibit enzymes like cyclooxygenase (COX) by forming hydrogen bonds with specific amino acid residues in the enzyme’s active site. This inhibition can lead to anti-inflammatory effects. The compound’s methoxy and acetyl groups play crucial roles in its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
- 1-Acetyl-2-naphthol
- 2-Acetyl-1-naphthol
- 2-Methoxy-1-naphthol
Comparison: 1-Acetyl-4-methoxy-2-naphthol is unique due to the specific positioning of its functional groups, which influences its reactivity and biological activity. Compared to 1-Acetyl-2-naphthol and 2-Acetyl-1-naphthol, the presence of the methoxy group at the fourth position enhances its solubility and potential for hydrogen bonding. This structural uniqueness makes it a valuable compound for targeted research and industrial applications .
Propriétés
Numéro CAS |
5891-63-4 |
|---|---|
Formule moléculaire |
C13H12O3 |
Poids moléculaire |
216.23 g/mol |
Nom IUPAC |
1-(2-hydroxy-4-methoxynaphthalen-1-yl)ethanone |
InChI |
InChI=1S/C13H12O3/c1-8(14)13-10-6-4-3-5-9(10)12(16-2)7-11(13)15/h3-7,15H,1-2H3 |
Clé InChI |
HUSLXRRSHBIRFH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C=C(C2=CC=CC=C21)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


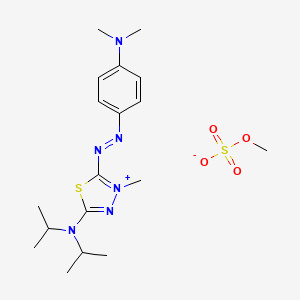
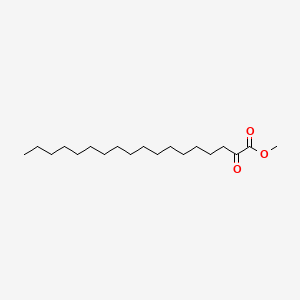



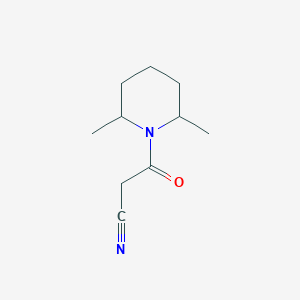
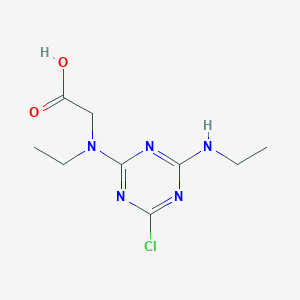


![N-[2,9,10,14-Tetrakis[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]-3-heptadecenyl]acetamide](/img/structure/B13804115.png)
![2-(2-methyl-8-methylimino-1H-cyclohepta[b]pyrrol-3-yl)ethanamine](/img/structure/B13804117.png)
